N-Demethyl Trimebutine-d5 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

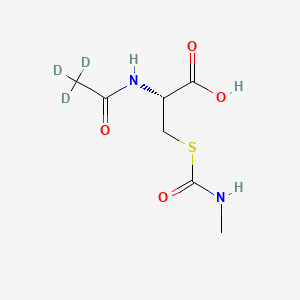

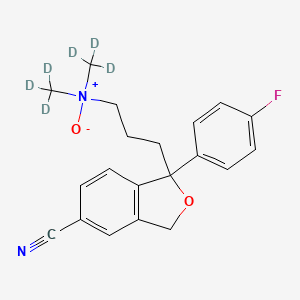

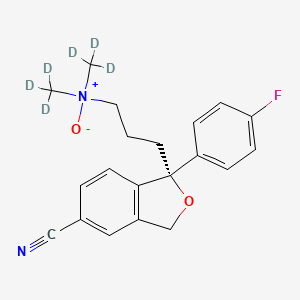

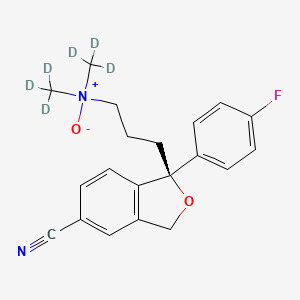

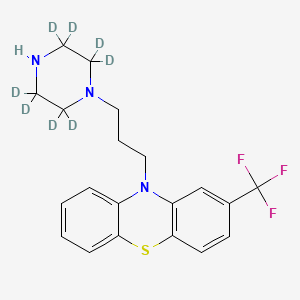

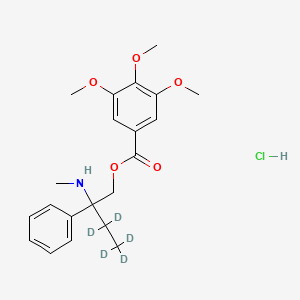

N-Demethyl Trimebutine-d5 Hydrochloride is a compound with the molecular formula C21H28ClNO5 . It is the deuterium labeled version of N-Demethyl Trimebutine hydrochloride . The molecular weight of this compound is 414.9 g/mol .

Synthesis Analysis

The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . These isotopes are largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

The IUPAC name of this compound is [3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride . The InChI and SMILES representations provide further details about its molecular structure .Physical and Chemical Properties Analysis

This compound has a molecular weight of 414.9 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 414.1969844 g/mol . The topological polar surface area is 66 Ų, and it has a complexity of 440 .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Kinetics

- Metabolic Pathways : A study revealed that Trimebutine maleate is preferentially metabolized by N-demethylation followed by ester hydrolysis and conjugation, showing species differences in metabolic pathways in vivo (Miura, Chishima, & Takeyama, 1989).

- Metabolite Kinetics : Research on the N-demethylation of Trimebutine to N-monodesmethyl trimebutine in rats showed significant hepatic first-pass metabolism, indicating a predominant N-demethylation pathway (Lee, Chang, & Koh, 1998).

Taste Masking and Formulation Studies

- Taste Masking Evaluation : A study used an artificial taste sensor to evaluate the taste-masking characteristics of Trimebutine formulations, indicating its potential in improving drug palatability (Hashimoto, Tsuji, Miyanaga, Uchida, & Okada, 2006).

Pharmacological Effects

- Antinociceptive Effects : Research demonstrated the antinociceptive action of (S)-N-desmethyl trimebutine in a rat model of neuropathic pain, suggesting its usefulness in pain treatment (Kayser, Christensen, Guilbaud, & Roman, 1999).

Analytical Methods for Determination

- HPLC Determination : A study developed a highly sensitive HPLC method for the simultaneous determination of Trimebutine and its metabolite N-monodesmethyl trimebutine in rat and human plasma (Joo, Chang, Oh, Shin, Na, & Lee, 1999).

Mechanism of Action and Clinical Effects

- Gastrointestinal Motility Modulation : Trimebutine's actions on the gastrointestinal tract are mediated through agonist effects on peripheral opiate receptors and modulation of gastrointestinal peptides, influencing motility and pain management (Delvaux & Wingate, 1997).

Wirkmechanismus

Mode of Action

N-Demethyl Trimebutine-d5 Hydrochloride is the deuterium labeled N-Demethyl Trimebutine hydrochloride .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemische Analyse

Biochemical Properties

N-Demethyl Trimebutine-d5 Hydrochloride is the main bioactive labeled metabolite of Trimebutine . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Cellular Effects

It is known that Trimebutine, the parent compound, has effects on mu opioid receptors

Molecular Mechanism

It is known that Trimebutine, the parent compound, binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors

Temporal Effects in Laboratory Settings

It is known that the parent compound, Trimebutine, undergoes extensive hepatic first-pass metabolism

Metabolic Pathways

This compound is involved in metabolic pathways as a deuterium-labeled variant of N-Demethyl Trimebutine Hydrochloride

Eigenschaften

IUPAC Name |

[3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i1D3,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAQAVYYROYHX-LFMIHFMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.